2-(3-Aminocyclobutyl)propan-2-ol chemical structure and properties
2-(3-Aminocyclobutyl)propan-2-ol chemical structure and properties
Advanced Building Blocks for Fragment-Based Drug Discovery (FBDD)
Executive Summary
In the modern landscape of medicinal chemistry, the "escape from flatland" is a critical directive. 2-(3-Aminocyclobutyl)propan-2-ol (CAS: 1398571-41-9 for the trans isomer) represents a high-value,
This guide details the structural dynamics, synthetic accessibility, and medicinal utility of this scaffold.[1] It serves as a definitive reference for incorporating cyclobutane cores into lead optimization programs, specifically as bioisosteres for piperazines, cyclohexanes, or linear alkyl linkers.
Chemical Identity & Structural Analysis[2][3][4][5]
Nomenclature and Identification
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IUPAC Name: 2-(3-Aminocyclobutyl)propan-2-ol[2]
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Common Name: 3-Amino-1-(2-hydroxypropan-2-yl)cyclobutane
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Molecular Formula:
[2][3] -
Molecular Weight: 129.20 g/mol [3]
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Key Functional Groups: Primary amine (handle for functionalization), Tertiary alcohol (solubilizing group/hydrogen bond donor).
Stereochemistry and Conformational Dynamics
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions) and angle strain. This puckering results in distinct cis and trans geometric isomers.
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Trans-Isomer (Preferred): The 1,3-substituents are on opposite faces of the average plane of the ring. In the puckered conformation, the trans-isomer typically places both bulky groups (the amino and the hydroxyisopropyl) in pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion. This isomer is generally more thermodynamically stable and is the primary target for drug design.
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Cis-Isomer: Substituents are on the same face.[4][5] This often forces one substituent into a pseudo-axial position, increasing steric strain.
Conformational Locking: Unlike linear alkyl chains, the cyclobutane core restricts the degrees of freedom (entropy cost upon binding is lower). Unlike cyclopropanes, the ring is flexible enough to allow induced fit but rigid enough to direct substituents vectors (approx.
Physicochemical Profile[3]
| Property | Value (Predicted/Exp) | Significance |
| LogP | -0.5 to 0.1 | Highly hydrophilic; excellent for lowering lipophilicity of greasy leads. |
| TPSA | 46.25 | Favorable for membrane permeability (Rule of 5 compliant). |
| pKa (Amine) | ~9.5 | Typical aliphatic amine; positively charged at physiological pH. |
| pKa (Alcohol) | >16 | Non-acidic; acts purely as H-bond donor/acceptor. |
| Fsp3 | 1.0 (100%) | Maximizes 3D character, improving solubility and metabolic stability. |
Synthetic Methodology
The most robust route to 2-(3-aminocyclobutyl)propan-2-ol avoids the handling of the free amine until the final step. The preferred pathway utilizes a Grignard addition to a protected amino-ester.
Retrosynthetic Analysis
The tertiary alcohol is best formed via the addition of methylmagnesium bromide (MeMgBr) to an ester. The cyclobutane core is derived from commercially available 3-aminocyclobutanecarboxylic acid derivatives.
Protocol: Grignard Addition Route
Starting Material: Methyl trans-3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate.
Step 1: Grignard Addition
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Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.
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Reagents: Dissolve Methyl 3-(Boc-amino)cyclobutanecarboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).
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Addition: Cool to 0°C. Add Methylmagnesium bromide (3.0 M in ether, 3.5 eq) dropwise via addition funnel over 30 minutes. The excess is required to act as a base (deprotonating the Boc-NH) and to perform the double addition to the ester.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS for disappearance of ester.
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Quench: Cool to 0°C. Carefully quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Intermediate: tert-Butyl (3-(2-hydroxypropan-2-yl)cyclobutyl)carbamate.
Step 2: Deprotection (Boc Removal)
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Reaction: Dissolve the intermediate in DCM (0.5 M). Add TFA (10-20 eq) or 4M HCl in Dioxane.
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Time: Stir at RT for 2 hours.
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Isolation: Concentrate in vacuo.
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For HCl salt: Triturate with diethyl ether to yield the hydrochloride salt.
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For Free Base: Dissolve residue in MeOH, pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M
in MeOH.
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Yield: Typically 85-95% over two steps.
Synthetic Workflow Diagram
Caption: Two-step synthesis of 2-(3-aminocyclobutyl)propan-2-ol from Boc-protected amino ester via Grignard addition and acidic deprotection.
Medicinal Chemistry Applications
The "Magic Methyl" Effect & Solubility
The gem-dimethyl group (propan-2-ol moiety) is a classic medicinal chemistry tactic.
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Metabolic Stability: The steric bulk of the methyl groups protects the adjacent carbon from metabolic oxidation (e.g., by CYPs).
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Solubility: The tertiary alcohol interacts with water but cannot be oxidized to a ketone, providing a stable polar handle. This significantly lowers LogP compared to a simple isopropyl or cyclobutyl group.
Bioisosteric Replacements
This scaffold is frequently used to replace:
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Piperazines: The 1,3-disubstituted cyclobutane mimics the distance of the 1,4-piperazine vectors but removes the basic nitrogen (reducing hERG risk) and increases
character. -
Cyclohexanes: Cyclobutane is smaller, lowering molecular weight (MW) while maintaining the rigid vector.
Decision Logic for Incorporation
Caption: Decision tree for utilizing the aminocyclobutyl-propanol scaffold in lead optimization.
Safety & Handling
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Hazards: As a primary amine, the compound is likely an irritant to eyes and skin. The free base may absorb
from the air (carbamate formation). -
Storage: Store as the HCl salt for maximum stability. If free base is required, store under inert atmosphere (Argon) at -20°C.
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Reactivity: The tertiary alcohol is sterically hindered and generally unreactive toward acylation under mild conditions, allowing selective functionalization of the amine.
References
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Vertex AI Search . (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available at: [Link]
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National Institutes of Health (NIH) . (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available at: [Link]
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PubChem . (2025).[2] 2-(3-aminocyclobutyl)propan-2-ol Compound Summary. National Library of Medicine. Available at: [Link]
